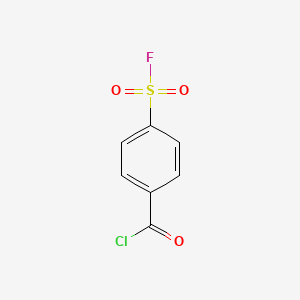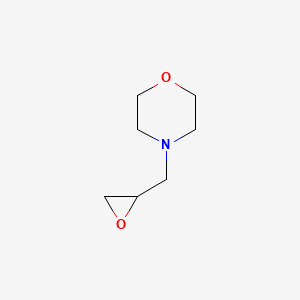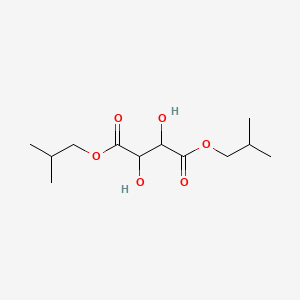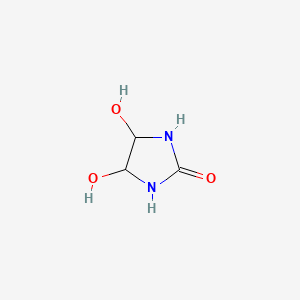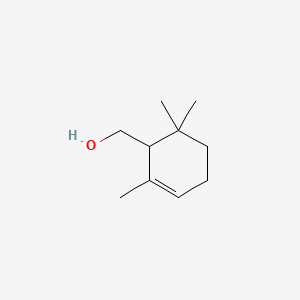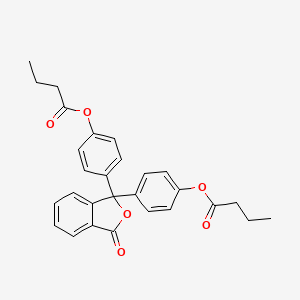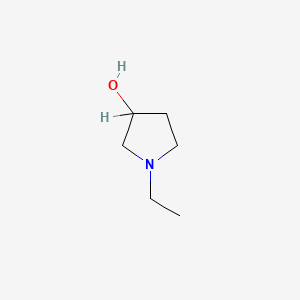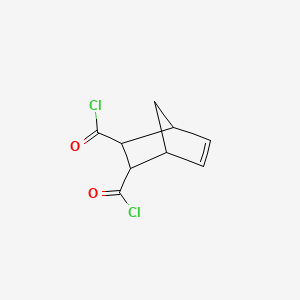
2-(Morpholin-4-yl)propanenitrile
説明
2-(Morpholin-4-yl)propanenitrile, also known as morpholinonitrile, is a versatile organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound. Morpholinonitrile is a valuable tool for scientists due to its unique properties and versatility.
科学的研究の応用
Antimicrobial Activity
2-(Morpholin-4-yl)propanenitrile derivatives exhibit significant antimicrobial activity. Research by Makawana, Patel, and Patel (2011) found that derivatives of this compound were active against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as against the fungal pathogen Candida albicans. This indicates its potential use in developing new antimicrobial agents (Makawana, Patel, & Patel, 2011).
Catalysis in Organic Synthesis
Xu et al. (2017) reported the use of N-methyl morpholine based ionic liquids, incorporating this compound, as catalysts in Knoevenagel condensation. These catalysts showed efficacy in reactions involving various aldehydes or ketones with activated methylene compounds, highlighting their role in facilitating organic synthesis (Xu et al., 2017).
Synthesis of Protein Kinase Inhibitors
Aristegui et al. (2006) utilized this compound in the synthesis of DNA-dependent protein kinase inhibitors. Their research demonstrated efficient methods for synthesizing key intermediates, which are crucial in developing targeted therapeutic agents (Aristegui et al., 2006).
Antioxidant Activity Studies
Nurkenov et al. (2018) explored the antioxidant properties of compounds derived from this compound. Their studies provided insights into the potential of these compounds in neutralizing active forms of oxygen, suggesting their use in antioxidant applications (Nurkenov et al., 2018).
Photophysical and X-Ray Structural Analysis
Pye, Fronczek, and Isovitsch (2010) conducted photophysical characterization and X-ray structure analysis of compounds involving this compound. Their work contributes to understanding the physical and chemical properties of these compounds, which is essential for various scientific applications (Pye, Fronczek, & Isovitsch, 2010).
Photocycloaddition Studies
Research by van Wolven, Döpp, and Henkel (2006) involved the photocycloaddition of 2-aminopropenenitriles, including morpholino derivatives, to methyl phenylglyoxylate. This study adds to the knowledge of chemical reactions involving this compound, useful in synthetic chemistry (van Wolven, Döpp, & Henkel, 2006).
Synthesis of Allenes
Kuang and Ma (2010) described the use of morpholine, including this compound, in the one-pot synthesis of allenes, demonstrating its utility in creating complex organic structures (Kuang & Ma, 2010).
Crystal Structure Analysis
Al-Majid et al. (2020) examined the crystal structures of compounds based on morpholine, contributing to a deeper understanding of the molecular structure of such substances, which is vital in the field of crystallography and material science (Al-Majid et al., 2020).
Safety and Hazards
2-(Morpholin-4-yl)propanenitrile is classified as a dangerous substance. It has hazard statements H302, H312, H314, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
2-(Morpholin-4-yl)propanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways. The interaction with PI3Ks can lead to the inhibition or activation of these enzymes, affecting downstream signaling pathways . Additionally, this compound has been shown to bind with other proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the PI3K/Akt signaling pathway, which is vital for cell growth, proliferation, and survival . Changes in gene expression and metabolic flux have also been observed in cells treated with this compound, indicating its potential impact on cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as PI3Ks by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade in more basic solutions (pH = 10) . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling pathways and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, toxic or adverse effects can be observed. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Its interaction with specific enzymes can lead to changes in the production and utilization of metabolites, impacting cellular energy balance and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution within tissues can affect its overall biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-morpholin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOBFAKVQTZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957650 | |
| Record name | 2-(Morpholin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-56-0 | |
| Record name | 4-Morpholineacetonitrile, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Morpholin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


